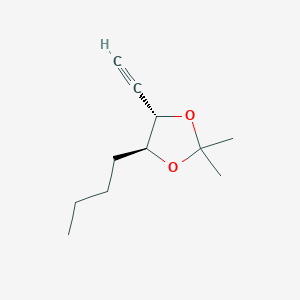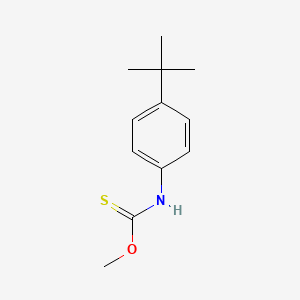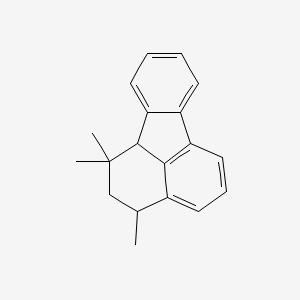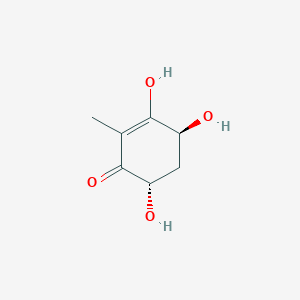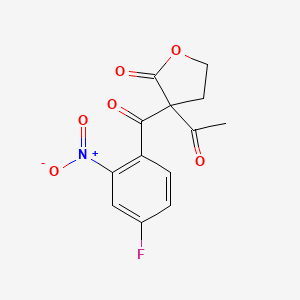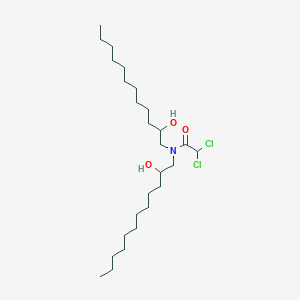![molecular formula C17H16N2O2 B14515662 Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate CAS No. 62513-31-9](/img/structure/B14515662.png)
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a benzimidazole ring fused with a benzene ring and a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with methyl iodide to introduce the methyl group. The resulting compound is then esterified with methyl benzoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal triflates or sulfamic acid may be employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate involves its interaction with biological macromolecules. The benzimidazole ring can bind to DNA, interfering with its replication and transcription processes. This binding can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methyl 1H-benzimidazole-2-carboxylate: A similar compound with a carboxylate group instead of a benzoate ester.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: A derivative with an ethanamine group.
Uniqueness
Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the benzoate ester can enhance its ability to penetrate cell membranes, making it more effective in biological applications compared to simpler benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
62513-31-9 |
|---|---|
Molekularformel |
C17H16N2O2 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
methyl 2-[(1-methylbenzimidazol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)11-12-7-3-4-8-13(12)17(20)21-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
FRZLJIMSOWWCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


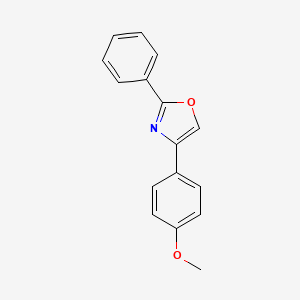
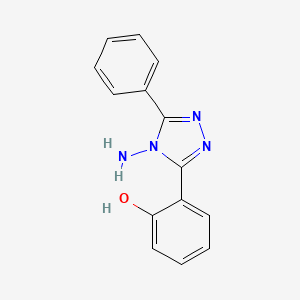

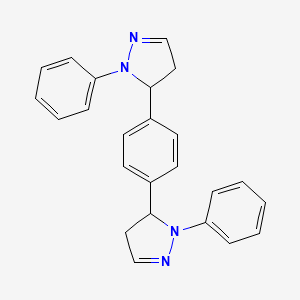
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

